Cas no 645-31-8 (4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide)

4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide Propiedades químicas y físicas
Nombre e identificación
-
- Dopamine
- 1,2-Benzenediol,4-(2-aminoethyl)-, hydrobromide (1:1)
- 3-Hydroxytyramine Hydrobromide
- 4-(2-aminoethyl)benzene-1,2-diol,hydrobromide
- 3,4-Dihydroxyphenethylamine hydrobromide
- 4-(2-Amino-aethyl)-brenzcatechin,Hydrobromid
- 4-(2-Aminoethyl)pyrocatechol hydrobromide
- dopamine hydrobromide
- Dopamin-hydrobromid
- EINECS 211-436-8
- Phenethylamine,3,4-dihydroxy-,hydrobromide
- USAF EL-47
- 4-(2-Aminoethyl)-1,2-benzenediol hydrobromide
- NSC 44457
- G77369
- 3,4-Dihydroxy-phenethylamine hydrobromide
- Phenethylamine, 3,4-dihydroxy-, hydrobromide
- NS00079684
- DB-054684
- 4-(2-aminoethyl)benzene-1,2-diol;hydrobromide
- 3-Hydroxytyramine hydrobromide, 99%
- 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1)
- DTXSID20214748
- 4-(2-aminoethyl)benzene-1,2-diol hydrobromide
- 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide
- SCHEMBL3769932
- EN300-115921
- NSC-44457
- MT86RG32QV
- Pyrocatechol, 4-(2-aminoethyl)-, hydrobromide
- 645-31-8
- 4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide
-
- MDL: MFCD00012897
- Renchi: InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H
- Clave inchi: SGRSNYSOAPBTJP-UHFFFAOYSA-N
- Sonrisas: C1=CC(=C(C=C1CCN)O)O.Br
Atributos calculados
- Calidad precisa: 233.00500
- Masa isotópica única: 233.005
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 119
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: nothing
- Recuento de constructos de variantes mutuas: 18
- Superficie del Polo topológico: 66.5A^2
Propiedades experimentales
- Color / forma: Scaly crystals
- Punto de fusión: 218-220 °C (lit.)
- Punto de ebullición: 337.7°C at 760 mmHg
- Punto de inflamación: 158°C
- PSA: 66.48000
- Logp: 2.25740
- Disolución: Soluble in water
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39-S37
- Rtecs:SH2290150
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store in a cool, dry place. Keep container closed when not in use.
- Términos de riesgo:R36/37/38
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-115921-5.0g |
4-(2-aminoethyl)benzene-1,2-diol hydrobromide |
645-31-8 | 95% | 5g |
$386.0 | 2023-06-08 | |
Enamine | EN300-115921-2.5g |
4-(2-aminoethyl)benzene-1,2-diol hydrobromide |
645-31-8 | 95% | 2.5g |
$252.0 | 2023-06-08 | |
Enamine | EN300-115921-0.1g |
4-(2-aminoethyl)benzene-1,2-diol hydrobromide |
645-31-8 | 95% | 0.1g |
$35.0 | 2023-06-08 | |
TRC | A596268-500mg |
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide |
645-31-8 | 500mg |
$ 65.00 | 2022-06-08 | ||
Enamine | EN300-115921-0.25g |
4-(2-aminoethyl)benzene-1,2-diol hydrobromide |
645-31-8 | 95% | 0.25g |
$48.0 | 2023-06-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 161136-10G |
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide |
645-31-8 | 99% | 10G |
707.85 | 2021-05-17 | |
TRC | A596268-100mg |
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide |
645-31-8 | 100mg |
$ 50.00 | 2022-06-08 | ||
Enamine | EN300-115921-1.0g |
4-(2-aminoethyl)benzene-1,2-diol hydrobromide |
645-31-8 | 95% | 1g |
$128.0 | 2023-06-08 | |
Enamine | EN300-115921-0.5g |
4-(2-aminoethyl)benzene-1,2-diol hydrobromide |
645-31-8 | 95% | 0.5g |
$85.0 | 2023-06-08 | |
TRC | A596268-1g |
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide |
645-31-8 | 1g |
$ 80.00 | 2022-06-08 |
4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide Literatura relevante
-
M. J. Cooney,V. Svoboda,C. Lau,G. Martin,S. D. Minteer Energy Environ. Sci. 2008 1 320
-
2. The total synthesis of (±)-ochotensine and related compoundsHiroshi Irie,Teiji Kishimoto,Shojiro Uyeo J. Chem. Soc. C 1968 3051
-
Mohammad H. Sakr,Najeeb M. Halabi,Leen N. Kalash,Sara I. Al-Ghadban,Mayyasa K. Rammah,Marwan E. El Sabban,Kamal H. Bouhadir,Tarek H. Ghaddar RSC Adv. 2016 6 47520
-
5. CXLIX.—The molecular complexity of amides in various solvents. Part IIAndrew Norman Meldrum,William Ernest Stephen Turner J. Chem. Soc. Trans. 1910 97 1605
645-31-8 (4-(2-Aminoethyl)benzene-1,2-diol Hydrobromide) Productos relacionados
- 51-67-2(p-Tyramine)
- 51-61-6(Dopamine)
- 588-05-6(m-Tyramine)
- 50528-80-8(2,4,6-Trifluorophenyl isocyanate)
- 338750-82-6(3-(phenylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 2171656-82-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-methylpyrrolidin-1-yl)-5-oxopentanoic acid)
- 1508441-12-0(4-(5-bromo-2-fluorophenyl)-2-methylbutanoic acid)
- 1821791-21-2(tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclohexyl]carbamate)
- 861709-47-9(N-Monodesmethyl bedaquiline)
- 1805736-05-3(Ethyl 4-bromo-3-(3-chloro-2-oxopropyl)benzoate)



